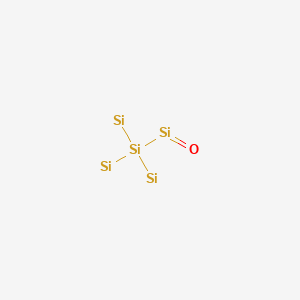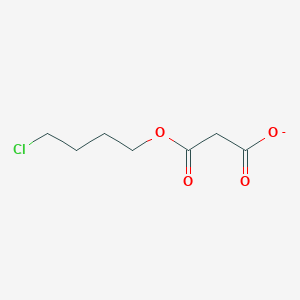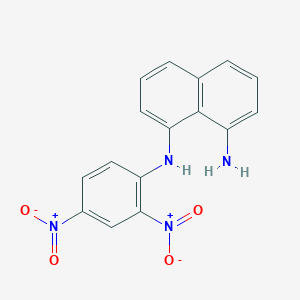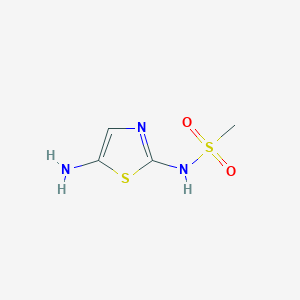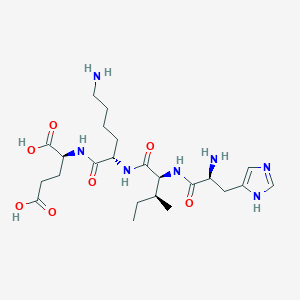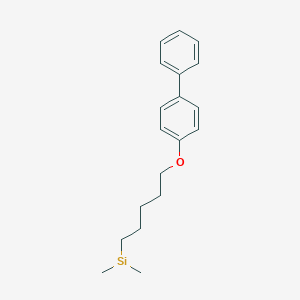
2-Pyridinecarboxamide, N-(diphenylphosphinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxamide, N-(diphenylphosphinyl)- is a chemical compound with the molecular formula C18H15N2OP It is known for its unique structure, which includes a pyridine ring, a carboxamide group, and a diphenylphosphinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, N-(diphenylphosphinyl)- typically involves the reaction of pyridinecarboxamide with diphenylphosphinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of 2-Pyridinecarboxamide, N-(diphenylphosphinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxamide, N-(diphenylphosphinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Applications De Recherche Scientifique
2-Pyridinecarboxamide, N-(diphenylphosphinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxamide, N-(diphenylphosphinyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. The pathways involved in its action depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinamide (2-Pyridinecarboxamide): Similar in structure but lacks the diphenylphosphinyl group.
Nicotinamide (3-Pyridinecarboxamide): Similar pyridine ring but with different functional groups.
Isonicotinamide (4-Pyridinecarboxamide): Another structural isomer with different functional group positioning.
Uniqueness
2-Pyridinecarboxamide, N-(diphenylphosphinyl)- is unique due to the presence of the diphenylphosphinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
823838-01-3 |
|---|---|
Formule moléculaire |
C18H15N2O2P |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
N-diphenylphosphorylpyridine-2-carboxamide |
InChI |
InChI=1S/C18H15N2O2P/c21-18(17-13-7-8-14-19-17)20-23(22,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,20,21,22) |
Clé InChI |
SAMKKGCOYCYWLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NC(=O)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene](/img/structure/B14221387.png)
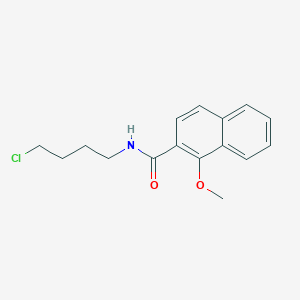
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B14221393.png)
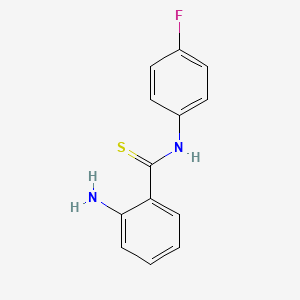
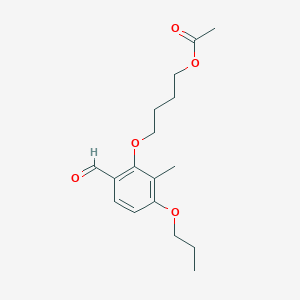
![Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]-](/img/structure/B14221405.png)
![N'-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14221408.png)

